

# What is the molecular weight of 1alpha, 24, 25-Trihydroxy VD2?

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## Compound of Interest

Compound Name: 1alpha, 24, 25-Trihydroxy VD2

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## An In-depth Technical Guide to 1 $\alpha$ ,24,25-Trihydroxyvitamin D2

For Researchers, Scientists, and Drug Development Professionals

### Abstract

1 $\alpha$ ,24,25-Trihydroxyvitamin D2 (1 $\alpha$ ,24,25-(OH)<sub>3</sub>VD<sub>2</sub>) is a metabolite of Vitamin D<sub>2</sub>, a crucial secosteroid hormone involved in a myriad of physiological processes. This document provides a comprehensive technical overview of 1 $\alpha$ ,24,25-(OH)<sub>3</sub>VD<sub>2</sub>, detailing its physicochemical properties, relevant experimental methodologies for its study, and its role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of endocrinology, drug discovery, and molecular biology.

### Physicochemical Properties

The fundamental physicochemical properties of 1 $\alpha$ ,24,25-Trihydroxyvitamin D2 are summarized in the table below. These data are essential for the accurate preparation of experimental solutions and for the interpretation of analytical results.

Property	Value	Reference
Molecular Weight	444.65 g/mol	[1][2][3]
Chemical Formula	C <sub>28</sub> H <sub>44</sub> O <sub>4</sub>	[1][2][3][4]
CAS Number	457048-34-9	[1][2]
Appearance	White to yellow solid	[1]
Solubility	Soluble in DMSO	[2]
Storage Conditions	-20°C, protect from light, stored under nitrogen	[1]

## Experimental Protocols

The study of 1 $\alpha$ ,24,25-Trihydroxyvitamin D<sub>2</sub> and other Vitamin D metabolites involves a range of sophisticated experimental techniques. Below are generalized protocols for key experimental procedures cited in the literature.

## Synthesis of 1 $\alpha$ ,24,25-Trihydroxyvitamin D Analogs

The synthesis of Vitamin D analogs often employs a convergent synthesis approach, which involves the separate synthesis of the A-ring and the C/D-ring fragments, followed by their coupling.

Methodology:

- **A-Ring Precursor Synthesis:** The A-ring fragment can be synthesized from a chiral starting material such as diethyl D-tartrate[5].
- **C/D-Ring Precursor Synthesis:** The C/D-ring fragment (an Inhoffen-Lythgoe diol) can be derived from Vitamin D<sub>2</sub>[5].
- **Coupling Reaction:** The A-ring and C/D-ring fragments are coupled to form the complete Vitamin D analog[5].
- **Purification:** The synthesized product is purified using techniques such as high-performance liquid chromatography (HPLC).

## In Vitro Metabolism Studies

Understanding the metabolic fate of  $1\alpha,24,25$ -Trihydroxyvitamin D<sub>2</sub> is crucial. In vitro metabolism studies often utilize isolated organs or cultured cells.

Methodology:

- **System Preparation:** Isolated rat kidneys are perfused, or cell cultures (e.g., calvarial cells, keratinocytes) are grown to confluence[6][7].
- **Incubation:** The prepared system is incubated with the substrate, such as  $1,25$ -dihydroxyvitamin D<sub>2</sub>, for a defined period[6][7].
- **Metabolite Extraction:** Metabolites are extracted from the perfusate or cell lysate using a suitable solvent system (e.g., methanol-methylene chloride)[6].
- **Analysis:** The extracted metabolites are separated and identified using HPLC and mass spectrometry[6].

## Ligand Binding Assays

The biological activity of Vitamin D metabolites is mediated through their binding to the Vitamin D Receptor (VDR). Ligand binding assays are used to determine the affinity of these compounds for the VDR.

Methodology:

- **Receptor Preparation:** Full-length human VDR is expressed and purified.
- **Competitive Binding:** A constant amount of radiolabeled  $1\alpha,25$ -dihydroxyvitamin D<sub>3</sub> is incubated with the VDR in the presence of varying concentrations of the test compound (e.g.,  $1\alpha,24,25$ -Trihydroxyvitamin D<sub>2</sub>).
- **Separation:** Bound and free radioligand are separated.
- **Quantification:** The amount of bound radioligand is quantified, and the binding affinity (e.g.,  $K_i$  or  $IC_{50}$ ) of the test compound is calculated.

## Signaling Pathways

The biological effects of Vitamin D metabolites are primarily mediated through the nuclear Vitamin D Receptor (VDR), which acts as a ligand-activated transcription factor. The binding of an active Vitamin D metabolite to the VDR initiates a cascade of events leading to the regulation of gene expression.

The metabolism of Vitamin D itself is a critical pathway. Vitamin D3 is first hydroxylated in the liver to form 25-hydroxyvitamin D3, the main circulating form. In the kidney, this is further hydroxylated to the active form, 1 $\alpha$ ,25-dihydroxyvitamin D3 (calcitriol), or to 24,25-dihydroxyvitamin D3 for inactivation[8]. A similar metabolic activation pathway exists for Vitamin D2. 1,25-dihydroxyvitamin D2 can be further hydroxylated at the C-24 position to form 1,24,25-trihydroxyvitamin D2[6].

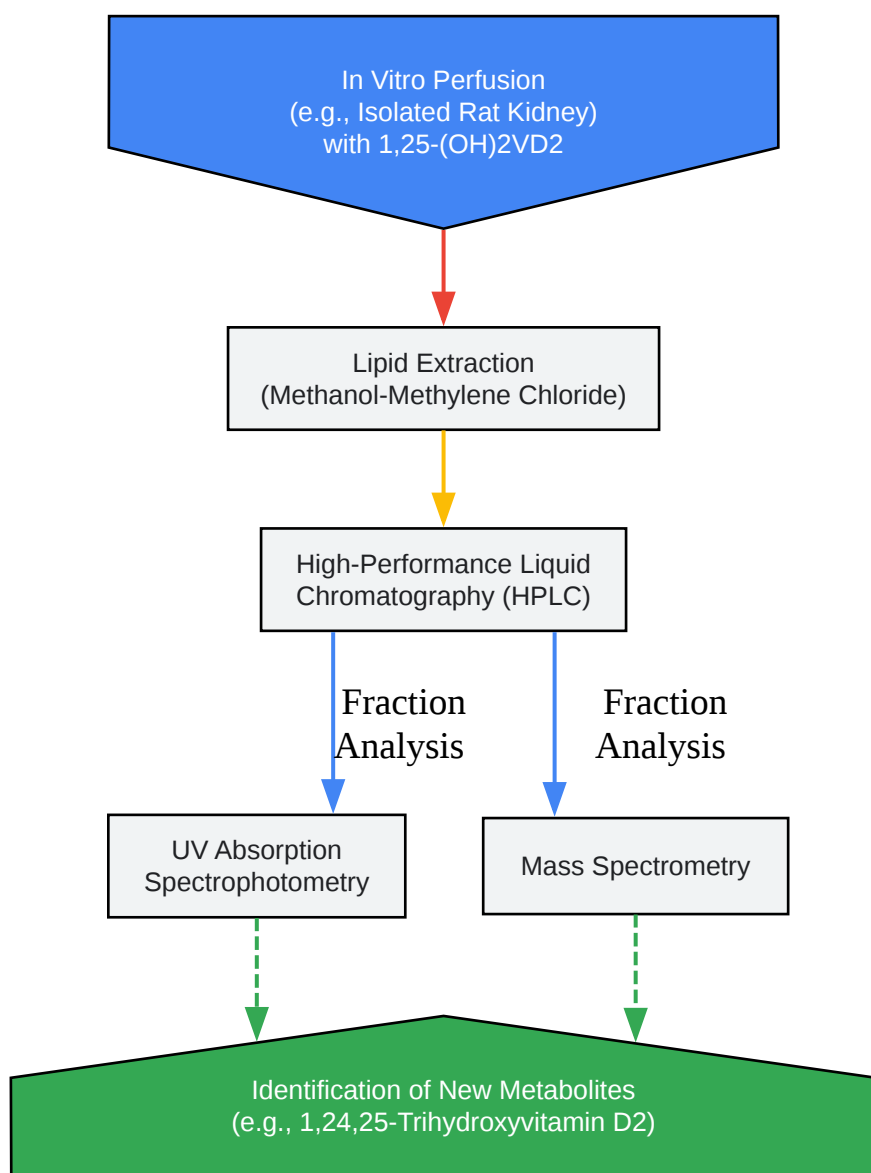
Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[8]. This signaling is crucial for calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation[9].



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Caption: Metabolic activation and nuclear signaling pathway of Vitamin D2.

The workflow for the isolation and identification of new Vitamin D metabolites is a multi-step process that relies on a combination of biological and analytical techniques.



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Caption: Experimental workflow for metabolite isolation and identification.

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